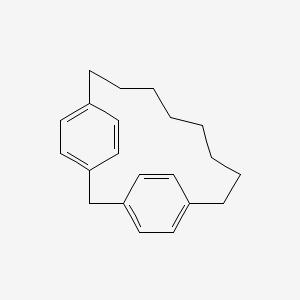
1,8-Paracyclophane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,8-Paracyclophane is a useful research compound. Its molecular formula is C21H26 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1,8-Paracyclophane is a unique compound belonging to the class of cyclophanes, characterized by its bridged aromatic rings. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its intriguing biological activities and potential applications.
Chemical Structure and Properties
This compound consists of two para-substituted phenyl rings linked by a central ethylene bridge. This structure imparts distinct conformational properties that influence its reactivity and biological interactions. The rigidity of the paracyclophane framework allows for specific molecular interactions, making it a valuable scaffold in drug design and development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of this compound. For instance, a study reported the synthesis of thiazole derivatives based on paracyclophane that exhibited significant anti-leukemia activity. The compound demonstrated a notable ability to induce apoptosis in leukemia cells through mechanisms involving caspase-3 activation and modulation of BAX and Bcl-2 protein levels, indicating its potential as an anticancer agent .
Table 1: Summary of Anticancer Activity of Paracyclophane Derivatives
| Compound | IC50 (µM) | Mechanism of Action | Target Cell Line |
|---|---|---|---|
| 3a | 1.11 | Caspase-3 activation | SR leukemia cells |
| 3b | TBD | Apoptosis induction | TBD |
| 3c | TBD | Cell cycle arrest (G2/M phase) | TBD |
Antimicrobial Activity
The biological activity of paracyclophane derivatives extends to antimicrobial properties as well. A conjugated oligoelectrolyte (COE) containing a paracyclophane unit was investigated for its effects on bacterial membranes. The study found that this compound induced significant membrane permeabilization in E. coli K12, demonstrating a lower minimum inhibitory concentration (MIC) compared to its linear counterparts. This suggests that paracyclophane derivatives can disrupt bacterial membranes effectively .
Table 2: Antimicrobial Activity of Paracyclophane Derivatives
| Compound | MIC (µM) | Target Organism | Effect on Membrane Permeabilization |
|---|---|---|---|
| COE2-3-pCp | 25 | E. coli K12 | Significant increase |
| COE2-3C | TBD | Yeast | Moderate increase |
Mechanistic Insights
The mechanisms underlying the biological activities of this compound derivatives involve several pathways:
- Apoptosis Induction : The ability to activate caspases and modulate apoptotic proteins suggests that these compounds can trigger programmed cell death in cancer cells.
- Membrane Disruption : The interaction with lipid bilayers leads to increased permeability, which is crucial for antimicrobial action.
- Structure-Activity Relationship (SAR) : Variations in substituents on the paracyclophane structure significantly affect biological activity, highlighting the importance of SAR studies for optimizing therapeutic efficacy .
Case Studies
- Anti-Leukemia Activity : In a specific case study, compound 3a was shown to cause significant growth arrest in leukemia cells at the G2/M phase, leading to increased necrosis and apoptosis rates. This was corroborated by flow cytometry analyses showing elevated levels of early and late apoptotic cells .
- Antimicrobial Efficacy : Another study assessed the impact of COE2-3-pCp on E. coli K12 and found that it enhanced the hydrolysis rate of substrates by β-galactosidase, indicating improved biocatalytic efficiency in treated cells compared to untreated controls .
Properties
CAS No. |
6169-94-4 |
|---|---|
Molecular Formula |
C21H26 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
tricyclo[13.2.2.23,6]henicosa-1(17),3(21),4,6(20),15,18-hexaene |
InChI |
InChI=1S/C21H26/c1-2-4-6-8-19-11-15-21(16-12-19)17-20-13-9-18(10-14-20)7-5-3-1/h9-16H,1-8,17H2 |
InChI Key |
DMCPGMNUZQZGNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCC2=CC=C(CC3=CC=C(CCC1)C=C3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















